(4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate
Description
(4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups It is characterized by the presence of a formyl group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenyl ring, along with a nitrobenzoate ester
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLGMJRXWPCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-Formyl-2,6-dimethoxyphenol). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Formyl-2,6-dimethoxybenzoic acid.
Reduction: (4-Formyl-2,6-dimethoxyphenyl) 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of nitro and formyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular pathways and processes, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
(4-Formyl-2,6-dimethoxyphenyl) 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
(4-Formyl-2,6-dimethoxyphenyl) 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
(4-Formyl-2,6-dimethoxyphenyl) 4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
What sets (4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate apart from its similar compounds is the presence of the nitro group, which imparts unique reactivity and potential applications. The nitro group can undergo various transformations, making the compound versatile for different chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
